molecular formula C11H17N3S2 B1242316 1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea

1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea

Cat. No. B1242316
M. Wt: 255.4 g/mol
InChI Key: SUTWUYBMBWPLMW-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-3-[(3-methyl-2-thiophenyl)methylideneamino]thiourea is a hydrazone.

Scientific Research Applications

Enzyme Inhibition and Mercury Sensing

1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea, as a thiourea derivative, has been found to be an effective enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase. Additionally, these compounds have potential as sensing probes for detecting toxic metals like mercury, using spectrofluorimetric techniques (Rahman et al., 2021).

Antifungal and Yeast Activity

Thiourea derivatives, including 1-butyl variants, have shown activity against fungi and yeast. Their structures contribute significantly to their effectiveness in inhibiting fungal growth, such as in the case of Penicillium digitatum and Saccharomyces cerevisiae (del Campo et al., 2004).

Chemical Sensor Applications

These compounds have applications in the development of chemical sensors. They have been used in studies to investigate binding interactions between metal ions and the compound, showcasing their potential in chemical detection and analysis (Ngah et al., 2016).

Catalytic Oxidation Properties

Copper(I) complexes containing thiourea derivatives, including 1-butyl variants, have been studied for their catalytic oxidation properties. These complexes are active catalysts for the oxidation of primary and secondary alcohols into corresponding acids and ketones (Gunasekaran et al., 2017).

Leaching of Metals

Thiourea, including its 1-butyl derivatives, is used in the leaching of gold, silver, copper, and other base metals from sulphidic ores. This process demonstrates efficiency in metal extraction, particularly when used in an ionic liquid medium (Whitehead et al., 2007).

properties

Product Name

1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea

Molecular Formula

C11H17N3S2

Molecular Weight

255.4 g/mol

IUPAC Name

1-butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C11H17N3S2/c1-3-4-6-12-11(15)14-13-8-10-9(2)5-7-16-10/h5,7-8H,3-4,6H2,1-2H3,(H2,12,14,15)/b13-8+

InChI Key

SUTWUYBMBWPLMW-MDWZMJQESA-N

Isomeric SMILES

CCCCNC(=S)N/N=C/C1=C(C=CS1)C

SMILES

CCCCNC(=S)NN=CC1=C(C=CS1)C

Canonical SMILES

CCCCNC(=S)NN=CC1=C(C=CS1)C

solubility

0.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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